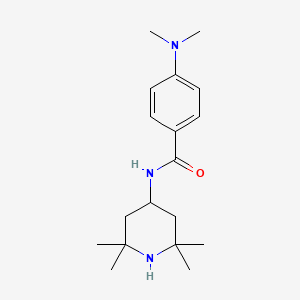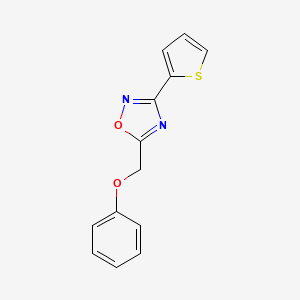![molecular formula C18H20FNO2 B5556683 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)
2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide, also known as FPEP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. FPEP is a member of the amide class of compounds and is structurally similar to the drug, fenofibrate.
Scientific Research Applications
Antipathogenic Activity
A study on thiourea derivatives, which includes structures similar to 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide, found significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to grow in biofilms. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Kinase Inhibition for Cancer Treatment
Another research found that similar compounds have been used as selective Met kinase inhibitors, showing effectiveness in inhibiting tumor growth in certain cancer models. This indicates a potential application in cancer therapeutics (Schroeder et al., 2009).
Brown Adipose Tissue Activation
Compounds related to this compound have been identified as beta 3-adrenergic agonists, showing potential in stimulating brown adipose tissue and thermogenesis. This has implications for obesity treatment (Howe, Rao, Holloway, & Stribling, 1992).
Fluorescence Properties
Research on fluorescent “Off−On” behavior of aromatic amides, similar to this compound, shows their potential in developing new fluorophores for biological and chemical sensing applications (Morozumi, Anada, & Nakamura, 2001).
Beta-Adrenoceptor Activity
Studies on phenoxypropanolamines, structurally similar to this compound, demonstrated their activity as beta-adrenoceptor antagonists, indicating potential applications in cardiovascular therapy (Machin et al., 1983).
Alzheimer's Disease Research
Similar compounds have been used in Alzheimer's disease research as molecular imaging probes for serotonin 1A receptors, aiding in the understanding of neurological changes in Alzheimer's patients (Kepe et al., 2006).
Properties
IUPAC Name |
2-[4-[2-(4-fluorophenoxy)ethyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,17(20)21)14-5-3-13(4-6-14)11-12-22-16-9-7-15(19)8-10-16/h3-10H,11-12H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHURAHNXJBDFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCOC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)
